N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine
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Overview
Description
N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine is a compound belonging to the class of 2-aminopyrimidine derivatives. These compounds are known for their diverse biological activities, including antitrypanosomal and antiplasmodial properties
Preparation Methods
The synthesis of N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine typically involves multiple steps starting from acyclic starting materials. The general synthetic route includes the following steps :
Formation of Benzylidene Acetones: This step involves the condensation of appropriate aldehydes with acetones.
Reaction with Ammonium Thiocyanates: The benzylidene acetones are then reacted with ammonium thiocyanates to form intermediate compounds.
Ring Closure and Aromatization: The intermediates undergo ring closure and aromatization to form the pyrimidine ring.
S-Methylation: The resulting compounds are subjected to S-methylation to introduce the methylsulfanyl group.
Formation of Guanidines: Finally, the compounds are reacted with suitable amines to form the desired this compound.
Chemical Reactions Analysis
N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The compound can be reduced to remove the methylsulfanyl group or to modify the pyrimidine ring.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups using suitable reagents.
Amination: The compound can undergo amination reactions to introduce additional amino groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Scientific Research Applications
N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the growth of protozoan parasites by interfering with their metabolic processes. It targets enzymes and proteins essential for the survival and replication of the parasites, leading to their death .
Comparison with Similar Compounds
N-[(4-methoxyphenyl)methyl]-2-(methylsulfanyl)pyrimidin-4-amine can be compared with other 2-aminopyrimidine derivatives, such as:
N-[5-(Diethylamino)pentan-2-yl]-4-methyl-6-(4-methylphenyl)pyrimidin-2-amine: This compound also exhibits antitrypanosomal activity but differs in its structural modifications.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: This compound is synthesized via Schiff bases reduction route and has different biological activities.
2-Methoxy-5-((phenylamino)methyl)phenol: Another related compound with distinct structural features and applications.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-methylsulfanylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-17-11-5-3-10(4-6-11)9-15-12-7-8-14-13(16-12)18-2/h3-8H,9H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJKRNJZOGCRLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC(=NC=C2)SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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